BenchChemオンラインストアへようこそ!

N1-(3-chlorobenzyl)-N1-ethylethane-1,2-diamine

Oral bioavailability CNS penetration Pharmacokinetics

N1-(3-Chlorobenzyl)-N1-ethylethane-1,2-diamine (CAS 61694-81-3), designated FP802, is a small-molecule TwinF interface (TI) inhibitor rationally designed to disrupt the NMDAR/TRPM4 death signaling complex. It belongs to a novel pharmacological class that selectively detoxifies extrasynaptic NMDA receptors (eNMDARs) without interfering with the vital physiological functions of synaptic NMDARs, a mechanistic distinction from classical NMDAR blockers such as memantine.

Molecular Formula C11H17ClN2
Molecular Weight 212.72 g/mol
CAS No. 61694-81-3
Cat. No. B3054720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-chlorobenzyl)-N1-ethylethane-1,2-diamine
CAS61694-81-3
Molecular FormulaC11H17ClN2
Molecular Weight212.72 g/mol
Structural Identifiers
SMILESCCN(CCN)CC1=CC(=CC=C1)Cl
InChIInChI=1S/C11H17ClN2/c1-2-14(7-6-13)9-10-4-3-5-11(12)8-10/h3-5,8H,2,6-7,9,13H2,1H3
InChIKeyCEGPYWJJEVYOQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-(3-Chlorobenzyl)-N1-ethylethane-1,2-diamine (FP802) – What Purchasing Scientists Must Know Before Selection


N1-(3-Chlorobenzyl)-N1-ethylethane-1,2-diamine (CAS 61694-81-3), designated FP802, is a small-molecule TwinF interface (TI) inhibitor rationally designed to disrupt the NMDAR/TRPM4 death signaling complex [1]. It belongs to a novel pharmacological class that selectively detoxifies extrasynaptic NMDA receptors (eNMDARs) without interfering with the vital physiological functions of synaptic NMDARs, a mechanistic distinction from classical NMDAR blockers such as memantine [2]. FP802 has progressed through extensive preclinical validation, demonstrating oral bioavailability, blood–spinal cord barrier penetration, and neuroprotective efficacy across in vitro, in vivo, and human organoid models of amyotrophic lateral sclerosis and Alzheimer’s disease [3].

Why N1-(3-Chlorobenzyl)-N1-ethylethane-1,2-diamine Cannot Be Simply Replaced by Other NMDAR-Targeting Agents


The NMDAR/TRPM4 interaction interface inhibitor class contains structurally similar analogs—including the brominated derivative Brophenexin (C8) and compound C19—that share a conserved N1-benzyl-N1-ethylethane-1,2-diamine scaffold [1]. However, seemingly minor structural variations (e.g., halogen substitution: Cl vs. Br) produce divergent drug metabolism and pharmacokinetic (DMPK) profiles, oral bioavailability, and in vivo efficacy that preclude generic interchangeability . Classical NMDAR blockers such as memantine lack the mechanism-based selectivity for extrasynaptic receptors that defines FP802’s therapeutic window, leading to fundamentally different efficacy and safety profiles [2]. Substitution without quantitative head-to-head or cross-study pharmacokinetic, pharmacodynamic, and efficacy data therefore introduces significant risk of experimental failure or procurement of a compound with uncharacterized in vivo behavior.

Quantitative Comparative Evidence for N1-(3-Chlorobenzyl)-N1-ethylethane-1,2-diamine (FP802) vs. In-Class Analogs and Standard-of-Care Agents


Oral Bioavailability and CNS Exposure: FP802 Achieves Therapeutically Relevant Brain Concentrations Unreported for Close Analogs

FP802, administered subcutaneously at 40 mg/kg/day, achieved steady-state spinal cord concentrations of 7.54 ± 4.79 nmol/g (approximately 3–12 μM) in SOD1G93A mice, with confirmed disruption of the NMDAR/TRPM4 complex in vivo [1]. In the 5xFAD Alzheimer's model, oral dosing at 10 and 40 mg/kg/day via drinking water over 4 months produced significant cognitive benefit, confirming oral bioavailability [2]. In contrast, the brominated analog Brophenexin (C8, N1-(3-bromobenzyl)-N1-ethylethane-1,2-diamine dihydrochloride) and related compound C19 have published IC50 values but no quantitative CNS exposure or oral bioavailability data in peer-reviewed literature .

Oral bioavailability CNS penetration Pharmacokinetics Blood-spinal cord barrier

Mechanism-Based Selectivity: FP802 Spares Physiological Synaptic NMDARs, Unlike the Standard-of-Care Agent Memantine

FP802 acts by binding to the TwinF domain of TRPM4, thereby physically disrupting the NMDAR/TRPM4 death signaling complex while leaving synaptic NMDARs—which mediate plasticity and cognition—functionally intact [1]. This mechanism-based selectivity is absent in memantine, a classical NMDAR channel blocker that, at therapeutic concentrations, preferentially but not exclusively inhibits extrasynaptic NMDARs and can impair synaptic NMDAR-dependent physiological functions, leading to dose-limiting adverse effects including dizziness, confusion, and memory impairment [2]. In primary cortical neurons, FP802 exhibited an IC50 of 8.7 μM for neuroprotection against glutamate (20 μM, EC80)-induced toxicity and restored NMDA-suppressed immediate-early gene expression to physiological levels, without suppressing synaptic activity-driven gene programs [3].

Extrasynaptic NMDA receptor Synaptic sparing NMDAR/TRPM4 complex Memantine

In Vivo Disease Modification in ALS: FP802 Extends Survival and Halts Motor Neuron Loss, a Benchmark Unmet by Brophenexin

In the SOD1G93A mouse model of ALS, post-disease-onset treatment with FP802 (40 mg/kg/day s.c., starting at week 15) halted the progressive loss of lumbar spinal motor neurons: the number of ChAT-positive motor neurons at week 19 was preserved at levels comparable to disease onset, whereas vehicle-treated animals showed a dramatic further decline [1]. FP802 extended median survival from 151 days (vehicle) to 164 days (FP802), a 13-day (8.6%) extension [1]. Serum neurofilament light chain (NfL), a clinically validated ALS biomarker, was significantly reduced in FP802-treated animals [1]. Brophenexin (C8) has demonstrated neuroprotection in acute ischemia models (MCAO) and NMDA-induced retinal ganglion cell loss, but no chronic neurodegenerative disease survival or motor neuron preservation data have been published .

ALS Motor neuron protection Survival extension SOD1G93A Neurofilament light chain

Alzheimer's Disease Model Efficacy: FP802 Prevents Cognitive Decline and Reduces Amyloid Pathology with Oral Dosing

In the 5xFAD mouse model of Alzheimer's disease, oral administration of FP802 at 40 mg/kg/day (high dose) for 4 months significantly increased time spent in the target quadrant and platform-crossing frequency in the Morris water maze probe test compared to vehicle-treated 5xFAD mice [1]. FP802 treatment preserved dendritic structural complexity, prevented synapse loss, reduced amyloid-β plaque formation, and protected against pathological mitochondrial alterations [1]. Critically, FP802 also blocked the increased NMDAR/TRPM4 complex formation observed in 5xFAD mouse brains, confirming target engagement in the disease-relevant tissue [1]. The classical NMDAR blocker memantine provides only symptomatic benefit in AD and does not address underlying pathology; no comparable chronic oral dosing efficacy data exist for Brophenexin or C19 in AD models [2].

Alzheimer's disease 5xFAD Cognitive protection Amyloid beta Oral dosing

Translational Validation in Human Disease Models: FP802 Protects ALS Patient-Derived Organoids, a Translational Benchmark Absent for Competing TI Inhibitors

FP802 dose-dependently blocked NMDA-induced death of post-mitotic neurons in forebrain organoids generated from induced pluripotent stem cells (iPSCs) derived from both sporadic ALS patients and patients carrying the SOD1G94A mutation [1]. Organoids from ALS patients exhibited heightened sensitivity to NMDA toxicity compared to healthy control-derived organoids, a disease-relevant phenotype completely rescued by FP802 treatment [1]. This human translational data set is absent from the published profiles of Brophenexin (C8), C19, and HZS60, whose neuroprotective characterization remains limited to rodent primary neurons or acute ischemia models [2].

Human organoid iPSC ALS patient-derived Translational neuroprotection NMDA toxicity

Structural Differentiation from the Direct Brominated Analog: Halogen Identity Dictates Physicochemical and Pharmacokinetic Properties

FP802 (MW 212.72, ClogP calculated) and its direct analog Brophenexin (C8, N1-(3-bromobenzyl)-N1-ethylethane-1,2-diamine dihydrochloride, MW 293.63 for the dihydrochloride salt) differ solely by the halogen substituent at the 3-position of the benzyl ring (Cl vs. Br) [1]. This atomic substitution carries significant physicochemical consequences: chlorine is smaller, more electronegative, and generates a less lipophilic compound than bromine, resulting in measurable differences in LogP, LogD, and topological polar surface area . These differences predict altered membrane permeability, plasma protein binding, and metabolic stability, all of which directly impact oral bioavailability and CNS partitioning—as evidenced by the fact that oral efficacy has been demonstrated for FP802 but remains unreported for Brophenexin in the peer-reviewed literature [2].

Structure-activity relationship Halogen substitution LogP Drug-likeness Brophenexin

Evidence-Backed Application Scenarios for N1-(3-Chlorobenzyl)-N1-ethylethane-1,2-diamine (FP802) in Preclinical Research


Chronic Neurodegenerative Disease Efficacy Studies Requiring Oral Dosing and Survival Endpoints

FP802 is the only TI inhibitor validated for chronic oral administration with demonstrated survival benefit in a disease model. Research programs investigating ALS, Alzheimer's disease, or Huntington's disease that require long-term oral dosing, assessment of motor/cognitive endpoints, and survival analysis should procure FP802 rather than Brophenexin (C8) or C19, which lack published oral bioavailability and chronic dosing efficacy data [1]. The established dosing regimen (40 mg/kg/day p.o. or s.c.) and confirmed CNS exposure provide a defined experimental protocol for replication [2].

Mechanistic Studies of Extrasynaptic NMDAR Toxicity Requiring Selective Pharmacological Dissection

FP802's mechanism of action—disruption of the NMDAR/TRPM4 protein-protein interaction interface without blocking the NMDAR ion channel—enables selective interrogation of extrasynaptic NMDAR-dependent death signaling while leaving synaptic NMDAR-mediated plasticity intact. This selectivity is not achievable with classical NMDAR antagonists such as memantine, AP5, or MK-801, which block both synaptic and extrasynaptic receptors [3]. Researchers studying excitotoxicity mechanisms, dendritic blebbing, mitochondrial damage, or ER stress in primary neurons or acute slices should select FP802 for its unique mechanistic profile [4].

Human Translational Neuroscience Using iPSC-Derived Patient Organoids

FP802 has demonstrated dose-dependent neuroprotection against NMDA-induced toxicity in human forebrain organoids derived from both sporadic and familial ALS patient iPSCs, establishing the first translational bridge for the TI inhibitor class to human disease-relevant models [5]. Programs utilizing ALS or Alzheimer's patient-derived organoid platforms for drug validation or phenotypic screening should include FP802 as the TI inhibitor reference standard, given the absence of organoid efficacy data for Brophenexin, C19, or HZS60 [6].

Combination Therapy Studies in Alzheimer's Disease: TI Inhibitor + Anti-Amyloid Antibody Regimens

The Molecular Psychiatry study explicitly positions FP802 as a potential alternative or complementary treatment to antibody-mediated amyloid-β clearance, based on its independent disease-modifying effects on cognitive function, synaptic integrity, amyloid pathology, and mitochondrial health [7]. Preclinical combination studies pairing FP802 with anti-Aβ antibodies (e.g., lecanemab, aducanumab) in 5xFAD or APP/PS1 models represent a rational, evidence-supported application scenario for this compound that leverages its orthogonal mechanism of action [7].

Quote Request

Request a Quote for N1-(3-chlorobenzyl)-N1-ethylethane-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.